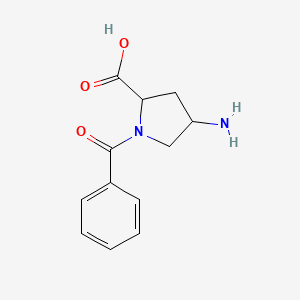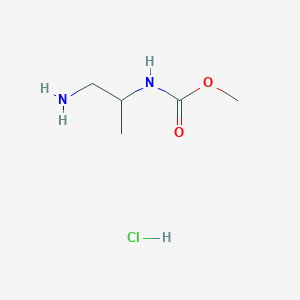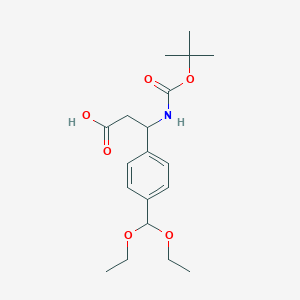![molecular formula C21H22N4O4 B13399862 1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a nitrophenyl group, an imidazo[1,2-a]pyridine core, and a piperidine carboxylic acid moiety, makes this compound a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the nitrophenyl group and the piperidine carboxylic acid moiety. Common reagents used in these reactions include various nitrating agents, alkylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with handling nitrating agents and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group and imidazo[1,2-a]pyridine core are crucial for its biological activity. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
- 1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
- 1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-3-carboxylic acid
Uniqueness: 1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group at the 2-position of the imidazo[1,2-a]pyridine core and the piperidine carboxylic acid moiety at the 4-position contribute to its unique reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H22N4O4 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
1-[[7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H22N4O4/c1-14-5-10-24-18(13-23-8-6-15(7-9-23)21(26)27)20(22-19(24)11-14)16-3-2-4-17(12-16)25(28)29/h2-5,10-12,15H,6-9,13H2,1H3,(H,26,27) |
Clé InChI |
DXRGKDSBZSRMSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)CN3CCC(CC3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)
![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)



![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)


![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)
![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
